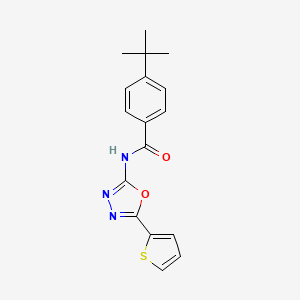
4-tert-butyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C17H17N3O2S and its molecular weight is 327.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Design and Synthesis : A series of derivatives including "4-tert-butyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide" have been designed and synthesized, exhibiting moderate to excellent anticancer activity against various cancer cell lines, highlighting their potential as therapeutic agents. The synthesis process often involves nucleophilic substitutions and radical reactions to introduce specific functional groups, enhancing their biological activity (Ravinaik et al., 2021; Jasch et al., 2012).
Physical and Chemical Characterization : The physical and chemical properties of these compounds, such as thermal stability, fluorescence, and electrochemical behavior, have been extensively studied. For instance, studies on ortho-linked polyamides based on bis(ether-carboxylic acid) derived from 4-tert-butylcatechol show that these compounds are noncrystalline, readily soluble in various solvents, and exhibit high thermal stability (Hsiao et al., 2000).
Applications in Organic Electronics and Photophysics
Organic Light-Emitting Diodes (OLEDs) : Compounds containing the "this compound" scaffold have been utilized as hole-blocking materials in OLEDs. Their synthesis, crystal structure, and device performance have been evaluated, demonstrating their utility in improving the efficiency of OLEDs (Wang et al., 2001).
Photophysics and Fluorescence : Some derivatives exhibit aggregation-induced emission enhancement (AIEE) due to restricted intramolecular motion, making them suitable for applications in sensing and imaging (Qian et al., 2007).
Potential Medical Applications
Anticancer Activity : The synthesized derivatives have shown promising anticancer activities against a range of cancer cell lines, indicating their potential as novel anticancer agents. Their activities have been attributed to specific structural features and the presence of the 1,3,4-oxadiazole moiety (Ravinaik et al., 2021).
Antimicrobial and Nematocidal Activities : Certain derivatives have been evaluated for antimicrobial and nematocidal activities, revealing their potential as agents in agricultural applications (Kumara et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-tert-butyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-17(2,3)12-8-6-11(7-9-12)14(21)18-16-20-19-15(22-16)13-5-4-10-23-13/h4-10H,1-3H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFZBMDYEHHAIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

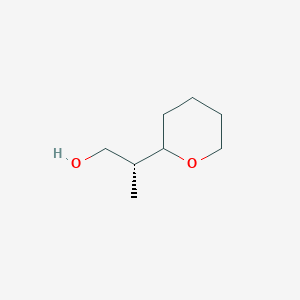
![N-(1-cyanocyclopentyl)-2-[3-ethyl-4-(2-methoxyethyl)piperazin-1-yl]acetamide](/img/structure/B2521182.png)
![2-6-Fluoro-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-1-ylacetic acid](/img/structure/B2521183.png)
![N-(3-fluorophenyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2521185.png)
![4-(7-Chloro-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)morpholine](/img/structure/B2521186.png)
![methyl 2-(9-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2521187.png)
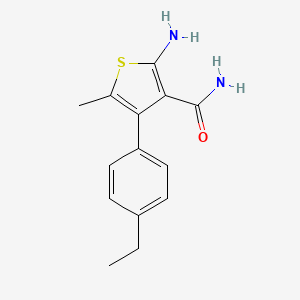
![1-(9-Chloro-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2521190.png)
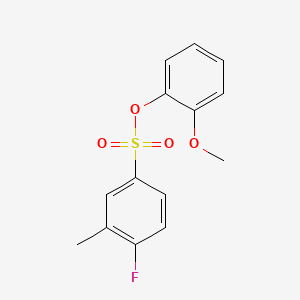
![2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2521192.png)
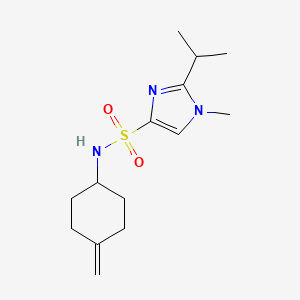

![(2-Fluorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2521196.png)
